(2S)-2-Methylindoline hcl chemical properties and structure
(2S)-2-Methylindoline hcl chemical properties and structure
An In-Depth Technical Guide to (2S)-2-Methylindoline Hydrochloride: Structure, Properties, and Synthesis
Introduction
The indoline scaffold, a saturated analog of indole, represents a privileged structure in medicinal chemistry and drug discovery. Its unique three-dimensional, non-planar geometry provides a rigid framework that is adept at orienting substituents for optimal interaction with biological targets.[1] This structural motif is present in numerous natural products and synthetic compounds exhibiting a wide range of pharmacological activities, including anti-tumor, anti-bacterial, and anti-inflammatory properties.[1][2]
This technical guide focuses on a specific, high-value derivative: (2S)-2-Methylindoline hydrochloride. As a chiral building block, this compound offers researchers and drug development professionals a stereochemically defined starting point for the synthesis of complex, enantiomerically pure pharmaceutical agents. The introduction of a methyl group at the C2 position creates a stereocenter, and isolating the (S)-enantiomer is critical for developing drugs with enhanced potency and reduced off-target effects. This document provides a comprehensive overview of its chemical structure, physicochemical properties, spectroscopic signature, synthesis, and applications, grounded in established scientific principles and methodologies.
Chemical Identity and Structure
Nomenclature and Identifiers
A clear identification of (2S)-2-Methylindoline and its hydrochloride salt is fundamental for regulatory and research purposes. The core chemical data is summarized below.
| Identifier | Value |
| IUPAC Name | (2S)-2-methyl-2,3-dihydro-1H-indole hydrochloride |
| Synonyms | (S)-2-Methylindoline HCl |
| CAS Number | 6872-06-6 (for racemic free base) |
| Molecular Formula | C₉H₁₂ClN |
| Molecular Weight | 169.65 g/mol |
Molecular Structure and Stereochemistry
The structure of (2S)-2-Methylindoline hydrochloride is characterized by a bicyclic system comprising a benzene ring fused to a five-membered pyrrolidine ring. The hydrochloride salt form protonates the nitrogen atom, enhancing its stability and aqueous solubility. The key structural feature is the chiral center at the C2 position, which is substituted with a methyl group.
The designation "(S)" refers to the absolute configuration at this C2 stereocenter, as determined by the Cahn-Ingold-Prelog (CIP) priority rules. This specific spatial arrangement of atoms is crucial, as biological systems, being chiral themselves, often exhibit stereospecific interactions. The use of a single enantiomer like the (S)-form is a cornerstone of modern drug design, aiming to maximize therapeutic efficacy while minimizing potential side effects associated with an unwanted enantiomer.
Caption: General synthetic workflow for (2S)-2-Methylindoline Hydrochloride.
Experimental Protocol: Synthesis of Racemic 2-Methylindoline
This protocol is adapted from established methods involving reductive cyclization. [3]The choice of a Raney nickel catalyst is based on its high activity and selectivity for reducing nitro groups and facilitating the intramolecular cyclization in one pot.
Materials:
-
2-Chloro-β-methyl nitrostyrene
-
Raney Nickel catalyst
-
Cuprous chloride
-
Sodium carbonate
-
Toluene
-
Water
-
Hydrogen gas supply
Procedure:
-
Reaction Setup: To a high-pressure reactor, add 2-chloro-β-methyl nitrostyrene (1 mol), Raney nickel catalyst (50 g), cuprous chloride (0.3 mol), sodium carbonate (0.6 mol), and water (600 g). [3]2. Hydrogenation: Seal the reactor and purge with nitrogen, followed by hydrogen. Pressurize the reactor to 40 kg with hydrogen gas.
-
Reaction: Heat the mixture to 100 °C and stir for 8 hours. The reaction progress should be monitored by a suitable technique (e.g., TLC or GC-MS) to confirm the consumption of the starting material.
-
Work-up: After the reaction is complete, cool the reactor to room temperature and carefully vent the hydrogen. Add toluene (400 ml) to the reaction mixture and stir for 30 minutes.
-
Purification: Filter the mixture to recover the catalyst. Separate the organic layer from the aqueous layer. The crude product in the toluene layer can be purified by vacuum distillation to yield racemic 2-methylindoline.
Experimental Protocol: Chiral Resolution (Illustrative)
This protocol describes a self-validating system for separating enantiomers via diastereomeric salt formation, a classical and effective technique.
Materials:
-
Racemic 2-methylindoline
-
(L)-(+)-Tartaric acid (or another chiral resolving agent)
-
Methanol
-
Sodium hydroxide solution (e.g., 2M)
-
Diethyl ether
-
Polarimeter for validation
Procedure:
-
Salt Formation: Dissolve racemic 2-methylindoline (1 eq) in warm methanol. In a separate flask, dissolve (L)-(+)-tartaric acid (0.5 eq) in warm methanol. The use of a half-equivalent of the resolving agent is a common starting point to selectively crystallize the salt of one enantiomer.
-
Crystallization: Slowly add the tartaric acid solution to the amine solution with stirring. Allow the mixture to cool slowly to room temperature, then place it in an ice bath to promote crystallization. The diastereomeric salt of one enantiomer will preferentially crystallize out.
-
Isolation and Validation: Collect the crystals by filtration. The optical rotation of the salt should be measured. The crystallization process should be repeated until a constant optical rotation is achieved, indicating the isolation of a pure diastereomer.
-
Liberation of Free Base: Suspend the purified diastereomeric salt in water and add diethyl ether. Basify the aqueous layer with sodium hydroxide solution until the pH is >10. This neutralizes the tartaric acid and liberates the free (S)-2-methylindoline.
-
Extraction: Extract the aqueous layer multiple times with diethyl ether. Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the enantiomerically enriched (S)-2-methylindoline free base. Purity should be confirmed by chiral HPLC or polarimetry.
Experimental Protocol: Formation of the Hydrochloride Salt
This final step converts the purified but potentially less stable free base into a solid, stable, and easily handleable hydrochloride salt.
Materials:
-
(S)-2-Methylindoline
-
Anhydrous diethyl ether
-
2M HCl in diethyl ether (or gaseous HCl)
Procedure:
-
Dissolve the purified (S)-2-methylindoline free base in anhydrous diethyl ether.
-
Cool the solution in an ice bath.
-
Slowly add a stoichiometric amount (1.0 eq) of 2M HCl in diethyl ether dropwise with stirring.
-
A white precipitate of (2S)-2-Methylindoline hydrochloride will form immediately.
-
Continue stirring in the ice bath for 30 minutes to ensure complete precipitation.
-
Collect the solid product by filtration, wash with a small amount of cold diethyl ether, and dry under vacuum.
Applications in Drug Discovery and Development
(2S)-2-Methylindoline HCl is not merely a chemical reagent; it is an enabling tool for the creation of novel therapeutics. Its value stems from the unique structural and stereochemical features it imparts to a final drug molecule.
-
Chiral Scaffolding: The indoline nucleus provides a rigid, three-dimensional scaffold. The (S)-configuration at the C2 position fixes the methyl group in a specific orientation, which can be critical for fitting into the chiral binding pocket of a target protein or enzyme. This stereospecificity is the mechanistic basis for improved potency and selectivity.
-
Intermediate for Complex Synthesis: It serves as a key intermediate for a variety of pharmaceutical agents. [4]It has been utilized as a reactant in the preparation of norepinephrine reuptake inhibitors, dopamine D2/D4 receptor antagonists, and antitumor agents. The secondary amine provides a reactive handle for further functionalization, allowing for the construction of diverse chemical libraries for screening.
-
Analogue of Biologically Active Molecules: The structure of 2-methylindoline is similar to other biologically active compounds, making it a valuable starting point for developing drugs targeting neurological disorders. [4]The indoline core is a well-established pharmacophore that contributes to favorable pharmacokinetic properties.
Safety, Handling, and Storage
As a senior scientist, ensuring laboratory safety is paramount. Adherence to proper handling and storage protocols is non-negotiable.
-
Hazards: The free base, 2-methylindoline, is classified as harmful if swallowed and may cause skin and eye irritation. [5][6][7]Appropriate precautions should be taken with the hydrochloride salt as well.
-
Personal Protective Equipment (PPE): Always wear safety glasses with side shields (or goggles), chemical-resistant gloves, and a lab coat. [5]All handling should be performed in a well-ventilated area or a chemical fume hood. [7]* Handling: Avoid contact with skin, eyes, and clothing. Do not breathe dust or vapors. [5]Ensure that eyewash stations and safety showers are readily accessible. [7]* Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. [8]The compound is light-sensitive and should be stored in an amber vial or otherwise protected from light. [9]
References
-
SAFETY DATA SHEET - 1-Methylindole. (2025, September 07). Thermo Fisher Scientific. Retrieved from [Link]
-
SAFETY DATA SHEET - 2-Methylindoline. (2023, September 29). Fisher Scientific. Retrieved from [Link]
-
2-Methylindoline. (n.d.). PubChem, National Center for Biotechnology Information. Retrieved from [Link]
-
2-Methylindoline. (n.d.). NIST WebBook. National Institute of Standards and Technology. Retrieved from [Link]
-
The Role of 2-Methylindoline in Advanced Organic Synthesis. (n.d.). Autech Industry Co.,Ltd. Retrieved from [Link]
-
1-AMINO-2-METHYLINDOLINE HYDROCHLORIDE. (n.d.). GSRS. Retrieved from [Link]
-
2-METHYLINDOLE. (n.d.). Organic Syntheses Procedure. Retrieved from [Link]
-
2-Methylindoline Mass Spectrum. (n.d.). NIST WebBook. National Institute of Standards and Technology. Retrieved from [Link]
- Preparation method of 2-methylindoline. (2019). Google Patents.
-
Discovery and Optimization of Indoline-Based Compounds as Dual 5-LOX/sEH Inhibitors: In Vitro and In Vivo Anti-Inflammatory Characterization. (2022). PMC, National Center for Biotechnology Information. Retrieved from [Link]
-
SYNTHESIS OF 1-AMINO-2-METHYL-2,3-DIHYDROINDOLE BY NITROSATING 2-METHYL-2,3-DIHYDRO-1H-INDOLE AND THEN REDUCING THE OBTAINED 1-N. (2025, May 28). EPO. Retrieved from [Link]
-
Development and Application of Indolines in Pharmaceuticals. (2023). PMC, National Center for Biotechnology Information. Retrieved from [Link]
-
Development and Application of Indolines in Pharmaceuticals. (2023). PubMed. Retrieved from [Link]
Sources
- 1. Development and Application of Indolines in Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development and Application of Indolines in Pharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. CN108329248B - Preparation method of 2-methylindoline - Google Patents [patents.google.com]
- 4. chemimpex.com [chemimpex.com]
- 5. fishersci.it [fishersci.it]
- 6. lgcstandards.com [lgcstandards.com]
- 7. fishersci.com [fishersci.com]
- 8. WERCS Studio - Application Error [assets.thermofisher.com]
- 9. fishersci.com [fishersci.com]
